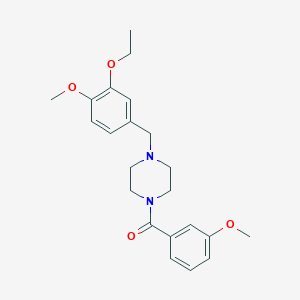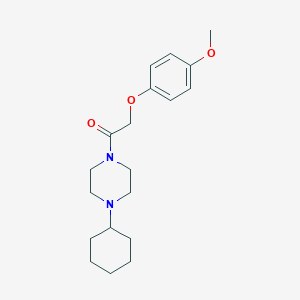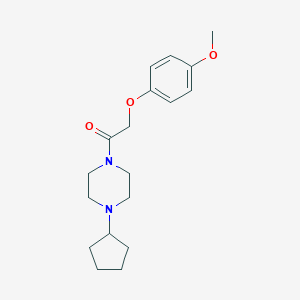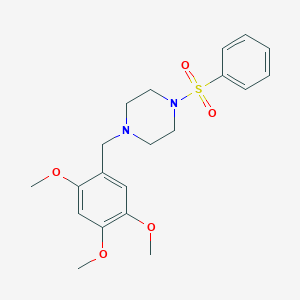
N-(2-chlorophenyl)-3-(morpholin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-(morpholin-4-yl)propanamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a morpholine ring, and a propanamide backbone, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-(morpholin-4-yl)propanamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-morpholinepropanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Post-reaction, the compound is typically purified using industrial-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions:
Oxidation: N-(2-chlorophenyl)-3-(morpholin-4-yl)propanamide can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Secondary amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-(2-chlorophenyl)-3-(morpholin-4-yl)propanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biochemical properties and potential therapeutic uses.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
作用机制
The mechanism of action of N-(2-chlorophenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
N-(2-chlorophenyl)-3-(4-piperidinyl)propanamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2-chlorophenyl)-3-(4-pyrrolidinyl)propanamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness: N-(2-chlorophenyl)-3-(morpholin-4-yl)propanamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
属性
分子式 |
C13H17ClN2O2 |
|---|---|
分子量 |
268.74 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-3-1-2-4-12(11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |
InChI 键 |
YTUIVNUZPWPPHO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)NC2=CC=CC=C2Cl |
规范 SMILES |
C1COCCN1CCC(=O)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247900.png)
![N-(3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247904.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247905.png)
![N-(3-chloro-2-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247907.png)
![1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE](/img/structure/B247909.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isonicotinoylpiperazine](/img/structure/B247910.png)
![2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247912.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247913.png)



![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine](/img/structure/B247918.png)


